

# pharmacokinetic profile of Nimesulide

## absorption and metabolism

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### Compound Focus: Nimesulide

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## Pharmacokinetic Parameters of Nimesulide

The following table summarizes the key absorption, distribution, and elimination parameters of **nimesulide** after a single 100 mg oral dose in healthy adults [1] [2] [3]:

Parameter	Value	Details
<strong>Absorption</strong>		
Tmax (Time to Cmax)	1.22 - 2.75 hours	Rapid absorption [1].
Cmax (Peak Plasma Concentration)	2.86 - 6.50 mg/L	After a 100 mg dose [1].
Effect of Food	Negligible	No clinically significant effect on rate or extent of absorption [1] [2].
<strong>Distribution</strong>		
Volume of Distribution (Vz/F)	0.18 - 0.39 L/kg	Suggests extensive tissue distribution [1] [3].
Protein Binding	>97.5%	Primarily to plasma albumin [1] [4] [5].

Parameter	Value	Details
<b>Elimination</b>		
Half-life (Terminal)	1.80 - 4.73 hours	Short elimination half-life [1] [4].
Clearance (CL/F)	31.02 - 106.16 mL/h/kg	Primarily through metabolic clearance [1] [3].
Excretion (Urine)	50 - 66%	Mainly as metabolites [4] [3] [5].
Excretion (Feces)	29 - 39%	Mainly as metabolites [4] [3] [5].

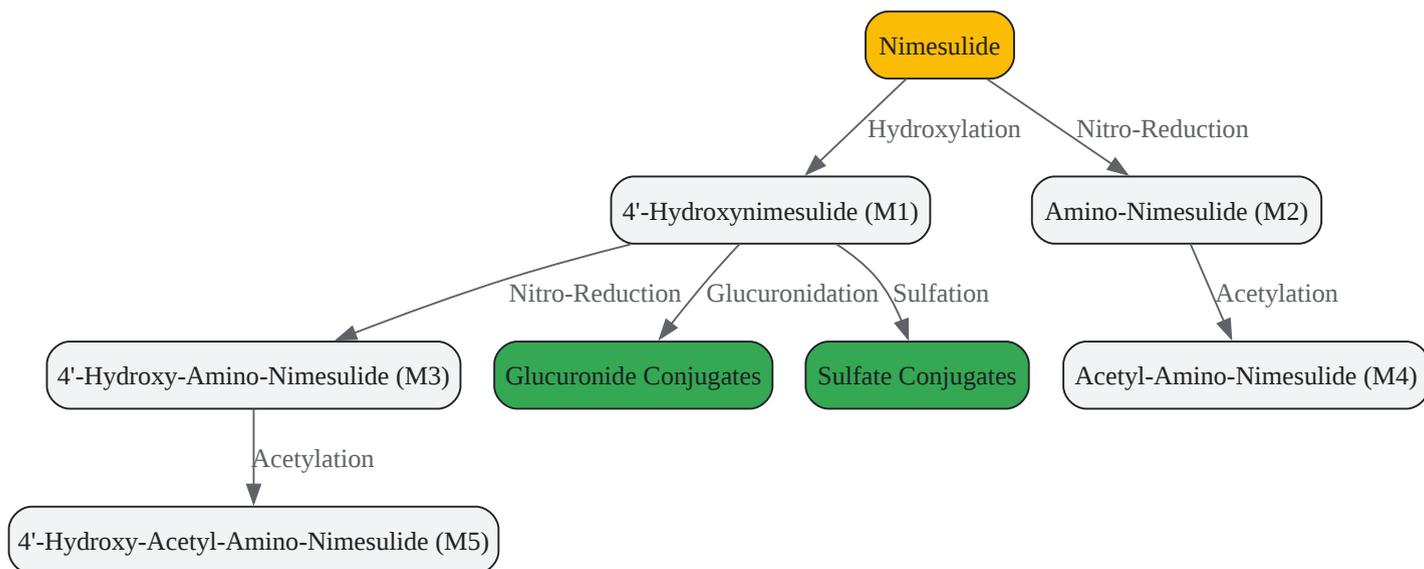
## Metabolism and Metabolites of Nimesulide

**Nimesulide** undergoes extensive hepatic biotransformation, producing multiple metabolites. The table below details the major metabolite and primary metabolic pathways [1] [2] [3]:

Aspect	Details
<b>Primary Metabolic Pathway</b>	<b>Ring Hydroxylation:</b> Produces the main, pharmacologically active metabolite, <b>4'-hydroxynimesulide (M1)</b> [1] [2] [3].

| **Other Metabolic Pathways** | 1. **Nitro-Reduction:** Reduction of the nitro (-NO<sub>2</sub>) group to an amino (-NH<sub>2</sub>) group. 2. **Ether Cleavage:** Hydrolysis of the ether bond, producing metabolites like 2-phenoxy-4-nitro-methanesulfoanilide. 3. **Conjugation:** Resulting hydroxylated and amine metabolites undergo glucuronidation or sulfation [3]. | | **Number of Metabolites Identified** | At least **16 metabolites** have been identified in human excreta using advanced LC-MS/MS techniques [3]. | | **Activity of Metabolites** | The 4'-hydroxy**nimesulide** (M1) metabolite retains anti-inflammatory and analgesic activity, though it is lower than the parent drug [1]. |

The complex metabolic fate of **nimesulide** can be visualized through the following pathway diagram, which synthesizes information from the identified metabolic studies [3]:



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*Nimesulide* metabolism involves hydroxylation, nitro-reduction, and conjugation pathways [3].

## Key Experimental Methodology

Understanding the data requires a look at the foundational experimental methods. A pivotal study used a radiolabeled tracer to comprehensively map **nimesulide**'s fate in the body [3].

- **Core Technique:** A single **100 mg oral dose of [<sup>14</sup>C]-nimesulide** was administered to healthy, fasted male volunteers.
- **Sample Collection:** Plasma, urine, and fecal samples were collected systematically for up to 168 hours post-dose.
- **Quantification & Identification:**
  - **Total Radioactivity:** Liquid scintillation counting was used to track the total disposition of the drug-related material in plasma, blood, urine, and feces.
  - **Specific Assays:** Concentrations of the parent **nimesulide** and its main metabolite, 4'-hydroxynimesulide (M1), were determined in plasma using validated methods (likely HPLC).

- **Metabolite Profiling:** Metabolites in excreta were identified using advanced techniques like **liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)**. This allowed for the separation and structural elucidation of the numerous metabolites, including conjugates.

## Important Clinical and Regulatory Considerations

For researchers, it is critical to contextualize pharmacokinetic data within the drug's known safety profile.

- **Impact of Organ Impairment:** The pharmacokinetics of **nimesulide** are **markedly altered in patients with severe hepatic impairment**, leading to a significant reduction in elimination rate. Its use is contraindicated in this population. No significant adjustment is needed for moderate renal impairment, but it is also contraindicated in severe renal disease [1] [2] [4].
- **Drug Interactions:** Pharmacokinetic interactions between **nimesulide** and other drugs (e.g., warfarin, theophylline, glibenclamide) are typically absent or of limited clinical relevance [1] [2].
- **Hepatotoxicity Risk:** It is important to note that **nimesulide's** use has been restricted or withdrawn in many countries due to its risk of serious liver injury. The identification of multiple, potentially reactive metabolites is considered a key factor in investigating the mechanisms behind this rare but severe toxicity [4] [3].

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